

SIL lipid for siRNA delivery mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SIL lipid	
Cat. No.:	B15574542	Get Quote

An In-depth Technical Guide to the Mechanism of Action of Synthesized Ionizable Lipids (SIL) for siRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNA (siRNA) presents a powerful therapeutic modality capable of silencing virtually any gene in a sequence-specific manner. However, the inherent instability and negative charge of naked siRNA molecules pose significant hurdles to their effective delivery into target cells.[1] Lipid nanoparticles (LNPs) have emerged as the most clinically advanced platform for systemic siRNA delivery, overcoming these barriers to enable therapeutic gene silencing.[2] At the heart of these LNPs are synthesized ionizable lipids (SILs), or lipidoids, which are critical for encapsulating the siRNA cargo and facilitating its release into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC).[3][4]

This technical guide provides a comprehensive overview of the mechanism of action of SIL-based LNPs for siRNA delivery. It details the journey of the LNP from administration to the target cell's cytoplasm, presents key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes the core mechanisms and workflows.

Core Mechanism of Action: The SIL-LNP Journey

The delivery of siRNA via SIL-LNPs is a multi-step process, beginning with systemic administration and culminating in the release of siRNA into the cytoplasm to activate the RNAi pathway.[5][6]



Formulation and Systemic Circulation

SIL-LNPs are typically formulated by mixing lipid components dissolved in an organic solvent (e.g., ethanol) with an aqueous solution of siRNA at an acidic pH.[7][8] The core components include:

- Synthesized Ionizable Lipid (SIL): An amino lipid that is positively charged at low pH, facilitating electrostatic interaction with the negatively charged siRNA backbone for efficient encapsulation. At physiological pH (~7.4), it becomes nearly neutral, reducing toxicity and nonspecific interactions in the bloodstream.[1][9]
- Helper Lipids: Phospholipids (e.g., DSPC) and cholesterol are included to stabilize the LNP structure.[4]
- PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) resides on the LNP surface, providing a hydrophilic shield that prevents aggregation and reduces uptake by the reticuloendothelial system (RES), thereby increasing circulation time.[10]

Cellular Uptake via Endocytosis

Once in circulation, SIL-LNPs primarily accumulate in the liver.[11][12] Their uptake into hepatocytes is largely mediated by apolipoprotein E (ApoE) binding to the LNP surface, which is then recognized by the low-density lipoprotein receptor (LDLR) on the cell surface, triggering receptor-mediated endocytosis.[5] Studies have shown that LNPs enter cells through various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis.[5][13][14]

Endosomal Escape: The Critical Hurdle

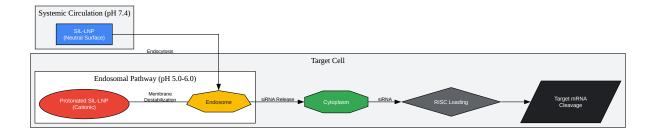
After internalization, the LNP is trafficked into the endosomal pathway. This is the most critical barrier to successful delivery, as the siRNA must be released from the endosome into the cytoplasm to be active. The efficiency of this escape is generally low, estimated at only 1-2%. [9][13]

The acidic environment of the late endosome (pH 5.0-6.0) is the key trigger for siRNA release. The SIL, which was nearly neutral in the bloodstream, becomes protonated (positively charged) in the acidic endosome.[10] This protonation is believed to facilitate endosomal escape through several proposed mechanisms:



- Ion-Pair Formation and Membrane Fusion: The now-cationic SIL forms ion pairs with anionic lipids present in the endosomal membrane. This interaction disrupts the integrity of the endosomal membrane.[15][16]
- Hexagonal (HII) Phase Transition: The interaction between the LNP lipids and the
 endosomal membrane lipids can induce a structural rearrangement, forming non-bilayer
 inverted hexagonal (HII) phases. This process destabilizes the membrane, creating pores
 through which the siRNA can escape into the cytoplasm.[9][15][16]

The diagram below illustrates the overall mechanism of SIL-LNP mediated siRNA delivery.



Click to download full resolution via product page

Caption: Overall mechanism of SIL-LNP siRNA delivery.

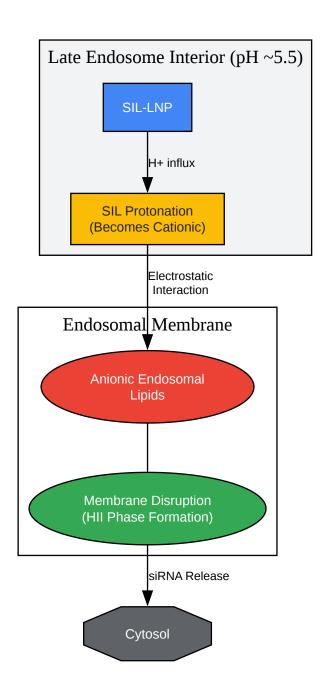
Cytosolic Release and RISC Loading

Once the endosomal membrane is breached, the siRNA is released into the cytoplasm. Here, it is recognized and loaded into the RNA-induced silencing complex (RISC).[10] The antisense (or guide) strand of the siRNA duplex directs the RISC to bind to the complementary messenger RNA (mRNA) sequence. The Argonaute-2 (Ago2) protein within the RISC then



catalytically cleaves the target mRNA, leading to its degradation and preventing protein translation, thus achieving gene silencing.[15]

The diagram below details the proposed mechanism for endosomal escape.



Click to download full resolution via product page

Caption: The role of SIL protonation in endosomal escape.



Quantitative Data Presentation

The efficacy and safety of SIL-LNP systems are evaluated using several key metrics. The following tables summarize representative quantitative data from various preclinical studies.

Table 1: Physicochemical Properties of Representative SIL-LNPs

Parameter	Value	Reference
Hydrodynamic Diameter (Z-average)	75 - 130 nm	[8][17]
Polydispersity Index (PDI)	0.10 - 0.20	[8][17]
Zeta Potential (at neutral pH)	-12 to +8 mV	[17][18]
siRNA Encapsulation Efficiency (EE%)	85 - 95%	[8][17]

| Optimal pKa for Ionizable Lipid | 6.2 - 6.5 |[1] |

Table 2: In Vivo Gene Silencing Efficacy

Target Gene	Animal Model	Dose	% Knockdown	Reference
Factor VII	Mouse	5 mg/kg	>85%	[11]
Factor VII	Mouse	ED50 ~0.02 mg/kg	50%	[19]
Transthyretin (TTR)	Non-human Primate	0.03 mg/kg	High	[3]

| Apolipoprotein B (apoB) | Non-human Primate | 1 mg/kg | >80% |[15] |

Table 3: Cytotoxicity Data



Assay	Cell Line	Concentration	Viability	Reference
MTT Assay	A549, HEK-293	Up to 3.2 ng/μL mRNA	>85%	[20]
WST Assay	A549, NIH3T3	Up to 16 μg/mL LNP	Non-toxic	[21]

| Cell Viability | VERO, L1210 | $IC_{50} = 27.7 \text{ mM} | 50\% | [18] |$

Experimental Protocols

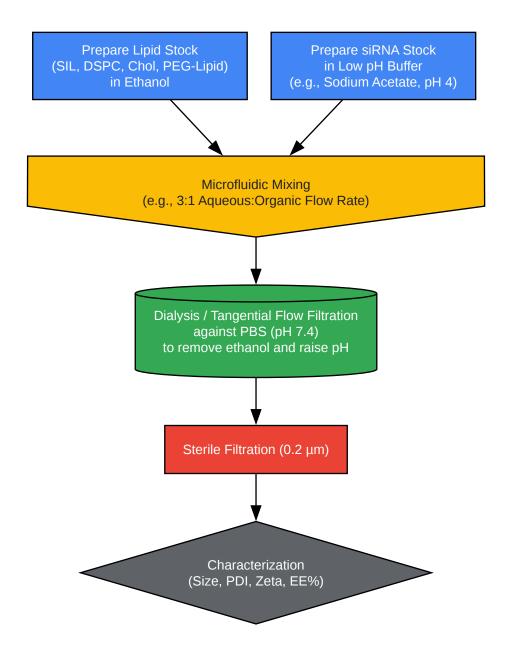
This section provides detailed methodologies for key experiments involved in the development and evaluation of SIL-LNP for siRNA delivery.

SIL-LNP Formulation via Microfluidic Mixing

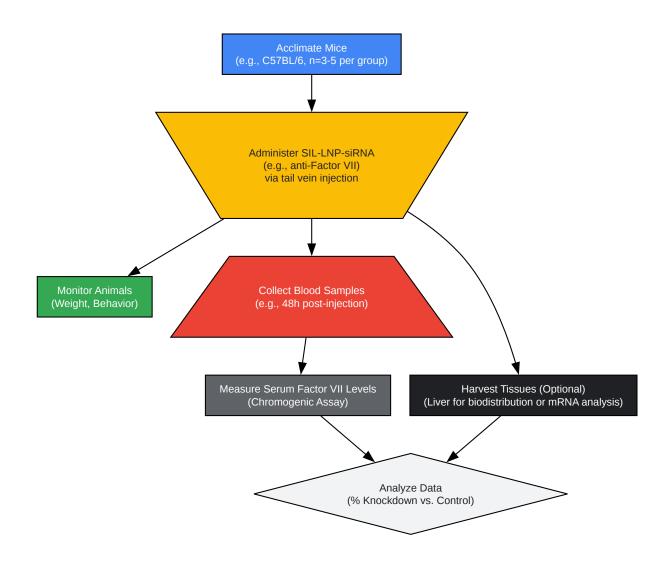
This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid, reproducible mixing and the formation of homogenous nanoparticles.

Workflow Diagram:









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Recent advances in siRNA delivery mediated by lipid-based nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles for short interfering RNA delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-based vectors for siRNA delivery PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-based nanotherapeutics for siRNA delivery PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery
 PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Details [biodip.de]
- 14. Image-based analysis of lipid nanoparticle-mediated siRNA delivery, intracellular trafficking and endosomal escape PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid-based systemic delivery of siRNA PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel synthesized ionizable lipid for LNP-mediated P2X7siRNA to inhibit migration and induce apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Development of lipid nanoparticles and liposomes reference materials (II): cytotoxic profiles PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SIL lipid for siRNA delivery mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15574542#sil-lipid-for-sirna-delivery-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com